molecular formula C10H12N2O2 B11814010 3-(2-Aminopropyl)benzo[d]oxazol-2(3H)-one

3-(2-Aminopropyl)benzo[d]oxazol-2(3H)-one

Katalognummer: B11814010
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: VVJNUGXBLLOXAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Aminopropyl)benzo[d]oxazol-2(3H)-one is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminopropyl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions. One common method involves the cyclization of 2-aminophenol with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves large-scale reactions using automated reactors. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Aminopropyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

3-(2-Aminopropyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2-Aminopropyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Aminophenyl)benzoxazole: Another benzoxazole derivative with similar pharmacological properties.

    2-(2-Hydroxyphenyl)benzoxazole: Known for its antimicrobial activity.

    2-(2-Methylphenyl)benzoxazole: Studied for its potential use in polymer production.

Uniqueness

3-(2-Aminopropyl)benzo[d]oxazol-2(3H)-one is unique due to its specific structural features, which confer distinct biological activities. Its aminopropyl group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C10H12N2O2

Molekulargewicht

192.21 g/mol

IUPAC-Name

3-(2-aminopropyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H12N2O2/c1-7(11)6-12-8-4-2-3-5-9(8)14-10(12)13/h2-5,7H,6,11H2,1H3

InChI-Schlüssel

VVJNUGXBLLOXAG-UHFFFAOYSA-N

Kanonische SMILES

CC(CN1C2=CC=CC=C2OC1=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.